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Compound of Interest
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Cat. No.: B1236176 Get Quote

Executive Summary: Satratoxin H, a potent macrocyclic trichothecene mycotoxin produced by

the fungus Stachybotrys chartarum, poses a significant health risk to both humans and

animals.[1][2][3] Often associated with water-damaged buildings, this toxin is a subject of

intense research due to its severe effects following ingestion, inhalation, or dermal contact.[1]

[2] This document provides a comprehensive technical overview of in vivo toxicity studies of

Satratoxin H in animal models. It summarizes key quantitative toxicity data, details common

experimental protocols, and elucidates the molecular mechanisms and signaling pathways

underlying its toxicity through structured data tables and visual diagrams. This guide is

intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data
The toxicity of Satratoxin H has been evaluated in various animal models, primarily mice, to

determine lethal and sublethal doses. The data highlights its high potency, particularly when

administered systemically.

Table 1: Acute Lethality of Satratoxin H in Mice

Animal Model
Administration
Route

LD₅₀ (Median
Lethal Dose)

Reference

Mice Injection (unspecified) 1.0 - 1.4 mg/kg [1]

Mice Unspecified 5.69 mg/kg [4]
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For context, studies on the closely related Satratoxin G (SG) provide valuable insight into non-

lethal toxic endpoints, especially via the inhalation route, which is highly relevant for human

exposure scenarios in contaminated environments.

Table 2: Non-Lethal Toxicity of Satratoxin G (Intranasal Instillation in Mice)

Parameter Dose
Observation
Time

Effect Reference

No-Observed-

Effect Level

(NOEL)

5 µg/kg 24 hours

No observable

apoptosis of

olfactory sensory

neurons.

[5][6][7]

Lowest-

Observed-Effect

Level (LOEL)

25 µg/kg 24 hours

Apoptosis of

olfactory sensory

neurons initiated.

[5][6][7]

Single Acute

Dose
500 µg/kg 3 days

Maximum

atrophy of the

olfactory

epithelium.

[5][7]

Repeated Sub-

acute Dose

100 µg/kg/day

for 5 days
5 days

Cumulative

effects leading to

significant

olfactory

epithelium

atrophy.

[5][7]

Experimental Protocols for In Vivo Assessment
Standardized protocols are crucial for the reliable assessment of Satratoxin H toxicity. The

following sections detail the methodologies commonly employed in animal studies.

Animal Models
The most frequently used animal models in Satratoxin H research are rodents, due to their

well-characterized physiology and the availability of genetic strains.
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Mice: Various strains, including BALB/c and C57BL/6J, are used to investigate immune

responses and pulmonary clearance.[8]

Rats: Utilized for neurotoxicity and general toxicology studies.[9]

Administration Routes
The route of administration is selected based on the potential human exposure scenario being

modeled.

Intranasal (IN) Instillation: This method models inhalation exposure. A known concentration

of Satratoxin H, typically dissolved in a vehicle like saline or ethanol, is instilled directly into

the nasal passages of an anesthetized animal. This route has been instrumental in studying

the neurotoxic and inflammatory effects on the olfactory system.[5][10]

Intratracheal (IT) Instillation: This route delivers the toxin directly to the lungs, bypassing the

nasal filtration system. It is used to study acute lung injury, inflammation, and pulmonary

hemorrhage.[8][11]

Injection (Intraperitoneal - IP): IP injection is used to study systemic toxicity and determine

the LD₅₀. It ensures the entire dose enters circulation, though it does not model a typical

environmental exposure route.[1]
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Experimental Workflow for Intranasal Toxicity Study

Preparation Phase

Exposure Phase

Analysis Phase
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(e.g., Caspase-3 for Apoptosis)

Gene Expression Analysis
(RT-PCR for Cytokines, etc.)

Biochemical Assays
(e.g., ROS, MDA)
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Experimental Workflow for Intranasal Toxicity Study.
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Endpoint Analysis
A multi-faceted approach is used to quantify the toxic effects of Satratoxin H.

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin)

to examine cellular architecture, identify lesions, inflammation, hemorrhage, and necrosis.[4]

[10]

Apoptosis Detection: Immunohistochemistry for activated caspase-3 is a common method to

identify apoptotic cells.[5] Gene expression analysis of pro-apoptotic markers like Bax, p53,

and FasL via real-time PCR (RT-PCR) provides quantitative data on the apoptotic signaling

cascade.[5][7]

Inflammation Assessment: The inflammatory response is quantified by measuring the mRNA

levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1) and chemokines in affected

tissues.[5][7]

Oxidative Stress Measurement: The generation of reactive oxygen species (ROS) and levels

of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in tissue

homogenates to assess oxidative damage.[4]

Molecular Mechanisms and Signaling Pathways
Satratoxin H, like other trichothecenes, exerts its toxicity by initiating a cascade of intracellular

events starting at the ribosome. This primary insult triggers multiple downstream signaling

pathways that lead to inflammation, apoptosis, and cellular damage.

Ribotoxic Stress Response
The foundational mechanism of trichothecene toxicity is the inhibition of protein synthesis.[5]

[12] Satratoxin H binds to the 60S ribosomal subunit, which interferes with the peptidyl

transferase center and blocks polypeptide chain elongation. This disruption of translation is

sensed by the cell, triggering a "ribotoxic stress response" characterized by the rapid activation

of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK),

and Extracellular signal-regulated kinase (ERK).[5][12]
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Core Mechanism: Satratoxin H-Induced Ribotoxic Stress
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Core Mechanism of Satratoxin H-Induced Ribotoxic Stress.

Apoptosis Induction
The activation of MAPKs, particularly p38 and JNK, is a critical step in Satratoxin H-induced

apoptosis.[5] This leads to the upregulation of pro-apoptotic genes such as p53 and Bax.[5][9]

Concurrently, Satratoxin H can induce endoplasmic reticulum (ER) stress, which activates the

unfolded protein response (UPR) signaling pathways.[13] These pathways converge on the
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activation of effector caspases, like caspase-3, which execute the final stages of programmed

cell death.[5][13]

Satratoxin H-Induced Apoptosis Signaling
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Satratoxin H-Induced Apoptosis Signaling Cascade.

Inflammatory Response
In addition to causing cell death, the ribotoxic stress response triggers a potent inflammatory

cascade. Activated MAPKs lead to the downstream activation of transcription factors like NF-κB

and AP-1. These factors then move into the nucleus and drive the expression of genes for pro-

inflammatory cytokines (TNF-α, IL-6, IL-1) and chemokines (MIP-2).[5][7] The release of these

mediators recruits immune cells, such as neutrophils, to the site of exposure, resulting in acute

inflammation, tissue damage, and in severe cases, pulmonary hemorrhage.[5][10]
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Satratoxin H-Induced Inflammatory Pathway
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Satratoxin H-Induced Inflammatory Response Pathway.

Oxidative Stress
Studies have demonstrated that Satratoxin H induces the production of ROS in neuronal cells.

[4] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative

damage to lipids (lipid peroxidation), proteins, and DNA, further contributing to apoptosis and

cellular dysfunction.[4][12]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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